molecular formula C12H17NO B13134895 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13134895
M. Wt: 191.27 g/mol
InChI Key: FPLIXUGVROEMFC-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetrahydronaphthalenes This compound features a naphthalene ring system that is partially hydrogenated, with a methoxy group at the 6-position, a methyl group at the 7-position, and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxy-1-tetralone.

    Methylation: The 7-position methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst such as aluminum chloride.

    Reduction: The carbonyl group of the tetralone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

    Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents like ammonia or an amine source under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of methoxy and methyl substitutions on the biological activity of tetrahydronaphthalene derivatives. It may serve as a model compound in pharmacological studies.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural similarity to certain bioactive molecules suggests it could be modified to produce compounds with therapeutic effects.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for diverse chemical modifications, making it versatile for various applications.

Mechanism of Action

The mechanism by which 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the 7-methyl group, which may alter its chemical and biological properties.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:

    6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.

Uniqueness

The combination of methoxy, methyl, and amine groups in 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine provides a unique set of properties that can be exploited in various chemical reactions and applications. Its structural features allow for specific interactions in biological systems, making it a compound of interest for further research and development.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3

InChI Key

FPLIXUGVROEMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1OC

Origin of Product

United States

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